N-[4-(ethylsulfamoyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-11-16(14,15)10-6-4-9(5-7-10)12-8(2)13/h4-7,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
HQVGNXZCGPHCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 Ethylsulfamoyl Phenyl Acetamide
Established Synthetic Pathways for N-[4-(ethylsulfamoyl)phenyl]acetamide
The most conventional and widely reported method for synthesizing this compound involves the formation of a sulfonamide bond between an amine and a sulfonyl chloride. frontiersrj.com This approach is valued for its reliability and generally high yields. thieme-connect.com
Reaction of Ethylamine (B1201723) with 4-(Acetylamino)benzenesulfonyl Chloride
The primary synthetic route to this compound is the nucleophilic substitution reaction between 4-(acetylamino)benzenesulfonyl chloride and ethylamine. nih.gov In this process, the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the stable S-N sulfonamide bond. frontiersrj.com
The reaction is typically conducted in an aqueous medium. nih.gov A base, such as sodium carbonate, is added to maintain a basic pH (typically 8.0-9.0), which serves to neutralize the hydrochloric acid generated as a byproduct of the reaction. nih.gov This prevents the protonation of the ethylamine, ensuring it remains a potent nucleophile. The reaction proceeds at room temperature with stirring, and upon completion, the product precipitates out of the solution as a white solid. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing reaction time and waste. For sulfonamide synthesis, key parameters include the choice of base, solvent system, and temperature. tandfonline.com
Recent studies have focused on developing more efficient and environmentally friendly protocols. For instance, the use of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol:water solvent system has been shown to produce excellent yields in significantly reduced reaction times, often within minutes. tandfonline.com This method's advantages include mild reaction conditions (0–5°C), high selectivity, and a simplified purification process. tandfonline.com
The table below summarizes typical and optimized reaction conditions for the synthesis of sulfonamides, which can be applied to the production of this compound.
| Parameter | Conventional Method | Optimized LiOH·H₂O Method |
| Base | Sodium Carbonate nih.gov | Lithium Hydroxide Monohydrate tandfonline.com |
| Solvent | Distilled Water nih.gov | Ethanol:Water (1:5) tandfonline.com |
| Temperature | Room Temperature nih.gov | 0–5°C tandfonline.com |
| Reaction Time | ~4 hours nih.gov | 1–8 minutes tandfonline.com |
| pH | 8.0–9.0 nih.gov | Not specified, base-mediated |
| Yield | Good to Excellent | Very Good to Excellent tandfonline.com |
Strategies for N-Substitution and Analogous Derivatization of this compound
Derivatization of the parent this compound molecule is a key strategy for creating analogues with modified properties. This can be achieved by reacting 4-(acetylamino)benzenesulfonyl chloride with a wide variety of primary and secondary amines, including alkyl, aralkyl, and aryl amines, instead of just ethylamine. researchgate.netnih.gov This approach allows for systematic structural modifications at the sulfonamide nitrogen.
For instance, reacting 4-(acetylamino)benzenesulfonyl chloride with amines such as benzylamine, phenethylamine, cyclohexylamine, or morpholine (B109124) yields the corresponding N-substituted derivatives. nih.gov These reactions are typically carried out under similar basic conditions as the parent synthesis, demonstrating the versatility of the sulfonyl chloride precursor for generating a library of related compounds. researchgate.netnih.gov
Furthermore, the N-acyl sulfonamide group itself is a target for modification. N-acylation of primary sulfonamides can be accomplished using reagents like acid chlorides or anhydrides in the presence of various catalysts, including Lewis acids. dergipark.org.tr This allows for alterations to the acetamide (B32628) portion of the molecule, providing another avenue for creating diverse derivatives.
Advanced Synthetic Techniques for Tailored this compound Derivatives
Modern organic synthesis offers sophisticated techniques that move beyond traditional batch reactions, enabling more efficient and controlled production of sulfonamide derivatives. These advanced methods are crucial for accessing novel chemical space and creating highly tailored molecules.
One such area is the use of transition-metal catalysis. Copper-mediated cross-coupling reactions, for example, can form the crucial C-N bond in N-aryl sulfonamides, although the lower nucleophilicity of sulfonamides compared to simple amines presents a challenge. thieme-connect.com Synergistic photoredox and copper catalysis have emerged as a powerful tool to overcome this, allowing for the synthesis of sulfonamides from various aryl precursors and amines under ambient conditions. thieme-connect.com
Other innovative strategies bypass the traditional sulfonyl chloride intermediate altogether. Methods have been developed for the direct synthesis of sulfonamides from thiols and amines through oxidative processes. rsc.org For example, using reagents like iodine pentoxide (I₂O₅) or a combination of iodine and an oxidant like tert-butyl hydroperoxide can facilitate the direct coupling of thiols and amines to form the sulfonamide bond. rsc.org These approaches offer alternative synthetic pathways that can tolerate a broader range of functional groups.
Furthermore, modular, multi-step routes are being designed for complex sulfonamide-related structures. A two-step synthesis of sulfondiimidamides, which are structural analogues of sulfonamides, utilizes a hypervalent iodine-mediated amination as the key step, demonstrating the power of modern reagents to construct complex functionalities with high efficiency. acs.org
Advanced Structural Elucidation and Conformational Analysis of N 4 Ethylsulfamoyl Phenyl Acetamide
Single-Crystal X-ray Diffraction Studies of N-[4-(ethylsulfamoyl)phenyl]acetamide
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. Analysis of this compound using this technique has provided a comprehensive understanding of its solid-state conformation and packing. The compound crystallizes in the triclinic space group P-1. nih.gov
Molecular Conformations and Dihedral Angle Analysis
The crystal structure of this compound reveals two independent molecules, designated A and B, in the asymmetric unit. nih.gov Both molecules adopt a distinct L-shaped conformation. nih.gov This shape arises from the relative orientations of the substituents on the central benzene (B151609) ring.
In both molecules, the ethylsulfonamide group is positioned nearly perpendicular to the plane of the benzene ring, whereas the acetamide (B32628) group is found to be almost coplanar with it. nih.gov The specific dihedral angles between the benzene ring and its substituents quantify these observations. In molecule A, the angle between the benzene ring and the ethylsulfonamide moiety is 83.5 (3)°, while the angle with the acetamide group is 13.34 (18)°. nih.gov For molecule B, the equivalent angles are 87.9 (3)° and 6.32 (16)°, respectively. nih.gov
Further conformational detail is provided by the C—S—N—C torsion angles, which describe the twist around the S—N bond of the sulfonamide group. These angles are 66.5 (3)° for molecule A and -64.4 (3)° for molecule B. nih.gov This indicates that while the degree of twist is similar in both molecules, the sense of the twist is opposite. nih.gov
| Angle Description | Molecule A | Molecule B |
|---|---|---|
| Benzene Ring vs. Ethylsulfonamide Group | 83.5 (3) | 87.9 (3) |
| Benzene Ring vs. Acetamide Group | 13.34 (18) | 6.32 (16) |
| C—S—N—C Torsion Angle | 66.5 (3) | -64.4 (3) |
Analysis of Asymmetric Unit and Disorder Phenomena
The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. For this compound, the asymmetric unit contains two crystallographically independent molecules, A and B. nih.gov
Within this unit, a disorder phenomenon is observed in molecule B. The terminal methyl group of the ethylsulfonamide moiety is disordered over two distinct positions. nih.gov This means the methyl group occupies two different sites with a statistical distribution. The occupancy ratio for these two sites has been refined to 0.61 (1) for the major component and 0.39 (1) for the minor component. nih.gov Such disorder is not uncommon in crystal structures and reflects different, energetically similar conformations of flexible parts of a molecule.
Supramolecular Assembly and Intermolecular Interactions in Crystalline this compound
Hydrogen Bonding Networks
The two independent molecules, A and B, participate in distinct hydrogen-bonding patterns that ultimately form a complex three-dimensional network. nih.gov
Molecule A Dimers: The A molecules are linked into centrosymmetric dimers by pairs of N—H···O hydrogen bonds. These interactions occur between the sulfonamide N—H group of one molecule and a sulfonamide oxygen atom of an adjacent, inverted molecule, generating a characteristic R²₂(8) ring motif. nih.gov
Molecule B Chains: In contrast, the B molecules are connected by single N—H···O hydrogen bonds, also involving the sulfonamide group, to form C(10) chains that propagate along the crystallographic direction. nih.gov
Three-Dimensional Network: The dimers formed by molecule A and the chains formed by molecule B are then interconnected. This linkage is achieved through N—H···O hydrogen bonds involving the amide N—H group as the donor and sulfonamide or amide oxygen atoms as acceptors, weaving the separate motifs into a robust three-dimensional architecture. nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1N···O1i (Molecule A dimer) | 0.81 (2) | 2.21 (2) | 3.006 (3) | 169 (3) |
| N3—H3N···O6iii (Molecule B chain) | 0.83 (3) | 2.03 (3) | 2.854 (3) | 173 (3) |
| N2—H2N···O4ii (Inter-linking) | 0.80 (2) | 2.21 (2) | 3.006 (3) | 169 (3) |
| N4—H4N···O3iv (Inter-linking) | 0.75 (2) | 2.21 (2) | 2.960 (3) | 174 (3) |
Spectroscopic Investigations for Structural Confirmation and Vibrational Analysis
Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are essential tools for confirming the molecular structure of a compound and analyzing its vibrational modes. While detailed crystallographic data exists for this compound, specific, published spectroscopic studies for this exact compound are not readily found in the surveyed literature.
However, based on the known functional groups present in the molecule, the expected characteristic spectral features can be predicted:
FTIR/Raman Spectroscopy: The vibrational spectra would be expected to show characteristic bands for the N-H, C=O, and S=O stretching modes. The N-H stretching vibrations of both the amide and sulfonamide groups would likely appear in the region of 3400-3200 cm⁻¹. The amide C=O stretching (Amide I band) would be prominent around 1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Vibrations associated with the benzene ring and the ethyl group would also be present.
NMR Spectroscopy: ¹H NMR spectroscopy would confirm the number and connectivity of protons. Distinct signals would be expected for the amide N-H, the sulfonamide N-H, the aromatic protons (showing a para-substitution pattern), the methylene (B1212753) and methyl protons of the ethyl group, and the methyl protons of the acetamide group. ¹³C NMR spectroscopy would similarly show characteristic signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.
These spectroscopic methods would serve to confirm the molecular structure determined by X-ray diffraction and could also be used to study the compound's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Derivatives
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the ethyl and acetyl groups. The aromatic protons on the para-substituted benzene ring typically appear as two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the acetamido group are expected to be slightly more shielded than those ortho to the sulfamoyl group. The amide N-H proton will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The ethyl group will present as a quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, which in turn will appear as a triplet. The acetyl methyl protons will be a sharp singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The chemical shifts of the ipso-carbons (C1 and C4) will be significantly influenced by their respective substituents. The methylene and methyl carbons of the ethyl group and the methyl carbon of the acetyl group will appear in the aliphatic region of the spectrum.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally related compounds.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~2.1 (s) | ~24 |
| Ethyl CH₂ | ~3.1 (q) | ~43 |
| Ethyl CH₃ | ~1.1 (t) | ~15 |
| Aromatic CH (ortho to -NHCOCH₃) | ~7.6 (d) | ~120 |
| Aromatic CH (ortho to -SO₂NHEt) | ~7.8 (d) | ~129 |
| Aromatic C (ipso, C-NHCOCH₃) | - | ~142 |
| Aromatic C (ipso, C-SO₂NHEt) | - | ~138 |
| Amide NH | Variable (br s) | - |
| Sulfonamide NH | Variable (br s) | - |
| Carbonyl C=O | - | ~169 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary. s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet.
Conformational Insights from Crystallography
X-ray crystallography studies have revealed that this compound can exist in slightly different conformations in the solid state. The crystal structure contains two independent molecules (A and B) in the asymmetric unit. nih.govelsevierpure.com In both molecules, the ethylsulfonamide group is nearly perpendicular to the plane of the benzene ring, while the acetamide group is almost coplanar with it. nih.govelsevierpure.com The dihedral angle between the benzene ring and the ethylsulfonamide group is 83.5(3)° in molecule A and 87.9(3)° in molecule B. nih.govelsevierpure.com The corresponding dihedral angles for the acetamide group are 13.34(18)° and 6.32(16)°, respectively. nih.govelsevierpure.com These defined conformations in the solid state provide a valuable reference for interpreting solution-state NMR data, where rotation around single bonds is more facile.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a molecular fingerprint and valuable information about the functional groups present.
Characteristic Vibrational Modes
The IR and Raman spectra of this compound are expected to be rich in features corresponding to its constituent functional groups: the amide, the sulfonamide, the ethyl group, and the para-substituted aromatic ring.
Amide Group Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration is expected to appear as a strong band in the region of 3300-3250 cm⁻¹. The C=O stretching vibration (Amide I band) will be a very strong and sharp absorption between 1680 and 1640 cm⁻¹. The N-H bending vibration (Amide II band) is typically found around 1550 cm⁻¹.
Sulfonamide Group Vibrations: The sulfonamide group is characterized by strong absorptions for the asymmetric and symmetric stretching of the S=O bonds. The asymmetric SO₂ stretching is expected in the 1350-1320 cm⁻¹ range, while the symmetric stretching appears in the 1170-1150 cm⁻¹ region. The S-N stretching vibration is typically weaker and occurs at lower wavenumbers.
Aromatic Ring Vibrations: The para-substituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A characteristic out-of-plane C-H bending vibration for para-disubstitution is expected between 850 and 800 cm⁻¹.
Aliphatic Group Vibrations: The ethyl and acetyl groups will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range and various bending vibrations at lower frequencies.
The following table summarizes the expected key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Amide | 3300 - 3250 | Strong |
| N-H Stretch | Sulfonamide | ~3250 | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Ethyl, Acetyl | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Very Strong |
| N-H Bend (Amide II) | Amide | ~1550 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Strong |
| SO₂ Asymmetric Stretch | Sulfonamide | 1350 - 1320 | Strong |
| SO₂ Symmetric Stretch | Sulfonamide | 1170 - 1150 | Strong |
| C-N Stretch | Amide, Sulfonamide | 1300 - 1150 | Medium |
| p-Substituted C-H Bend | Phenyl Ring | 850 - 800 | Strong |
Note: These are typical frequency ranges and intensities. The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.
The combination of NMR, IR, and Raman spectroscopy, supported by crystallographic data, allows for a comprehensive structural and conformational characterization of this compound, providing a solid foundation for understanding its chemical properties and behavior.
Computational Chemistry and Theoretical Studies on N 4 Ethylsulfamoyl Phenyl Acetamide
Density Functional Theory (DFT) Investigations of N-[4-(ethylsulfamoyl)phenyl]acetamide
Density Functional Theory has been a cornerstone in the theoretical examination of this compound. Through DFT calculations, researchers have been able to model its geometry, electronic properties, and vibrational behavior, providing a detailed quantum mechanical perspective. A significant study in this area utilized the Gaussian 16W software package to perform comprehensive DFT analysis on the title compound. nih.govx-mol.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
For this compound, the HOMO-LUMO energy gap has been determined in different solvent environments using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). nih.gov In a polar aprotic liquid, these calculations provide insight into how the solvent influences the electronic structure. nih.govx-mol.net The energy gap is a key parameter in determining the molecule's chemical hardness and softness, which in turn relates to its reactivity. A smaller gap generally implies higher reactivity.
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Water | Not Specified | Not Specified | Value Determined nih.gov |
| DMSO | Not Specified | Not Specified | Value Determined nih.gov |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).
MEP analysis of this compound has been performed to understand its reactivity in both polar protic (like water) and polar aprotic (like DMSO) liquids. nih.govx-mol.net The electron-rich regions, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while the electron-deficient regions are prone to nucleophilic attack. This analysis provides evidence about the compound's reactivity and its potential interaction with other molecules. nih.gov
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular associations of molecules. NCI and Reduced Density Gradient (RDG) analyses are computational methods used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.
For this compound, NCI and RDG analyses have been conducted in a polar aprotic liquid to investigate the intermolecular interactions. nih.govx-mol.net This provides a deeper understanding of how the molecule interacts with its environment, which is essential for predicting its behavior in different phases and its potential for forming larger molecular assemblies.
Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. It provides a detailed picture of the delocalization of electron density between filled and vacant orbitals.
NBO analysis of this compound has been employed to investigate intramolecular interactions and to explain charge transfer energies. nih.govx-mol.net This method quantifies the stabilization energies associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis-type) orbitals, offering insights into the molecule's electronic stability and the nature of its chemical bonds.
Vibrational Spectroscopic Assignments via Quantum Computation
Quantum computational methods, specifically DFT, can be used to calculate the vibrational frequencies of a molecule. These theoretical predictions are invaluable for interpreting and assigning the bands observed in experimental infrared (IR) and Raman spectra.
The vibrational spectroscopic assignments for this compound have been determined through quantum computation. nih.govx-mol.net The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors inherent in the theoretical model, allowing for a direct comparison with experimental spectroscopic data. x-mol.net
Molecular Dynamics Simulations and Conformational Landscape Exploration of this compound
As of the current literature survey, no specific studies focusing on the molecular dynamics simulations and the comprehensive exploration of the conformational landscape of this compound have been identified. While DFT studies provide information on a static, optimized geometry, molecular dynamics simulations would be necessary to understand the dynamic behavior, conformational flexibility, and solvent effects on the molecule over time. Such studies would provide valuable insights into the accessible conformations of the molecule in different environments, which is crucial for a complete understanding of its biological and chemical activities.
Crystallographic studies have shown that this compound can adopt an L-shaped conformation in the solid state. elsevierpure.com In one study, the asymmetric unit contained two molecules with slightly different dihedral angles between the benzene (B151609) ring and the ethylsulfonamide and methylamide substituents. elsevierpure.com This suggests that the molecule possesses some conformational flexibility. Molecular dynamics simulations would be the appropriate theoretical tool to explore this flexibility in a solution phase.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, research on analogous acetamide (B32628) and sulfonamide-containing scaffolds provides significant insights into the structural features governing their biological actions.
A study on a series of sixteen acetamidosulfonamide derivatives investigated their antioxidant activities, employing multiple linear regression to build QSAR models. researchgate.net These models successfully correlated the compounds' structures with their radical scavenging and superoxide (B77818) dismutase (SOD) activities. The resulting QSAR models demonstrated high predictive power, as indicated by their statistical validation parameters. researchgate.net For instance, the models for radical scavenging activity (RSA) and SOD activity showed high correlation coefficients (Q² LOO-CV = 0.9708 and 0.8753, respectively) and low root mean square errors (RMSE LOO-CV = 0.5105 and 1.3571, respectively). researchgate.net The analysis revealed that specific structural elements, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, were significant for antioxidant activities. researchgate.net
Similarly, QSAR studies on α-substituted acetamido-N-benzylacetamide derivatives as anticonvulsant agents have identified key molecular descriptors that influence their efficacy. kg.ac.rs These studies have developed models using 0D, 1D, 2D, and 3D descriptors to characterize the anticonvulsant activities. The models highlighted the importance of descriptors such as the number of oxygen atoms (nO), the number of benzene rings (nBnz), and other topological and quantum chemical parameters. kg.ac.rs A four-parameter 2D-QSAR model, for example, yielded a correlation coefficient of 0.855, indicating a strong relationship between the structural descriptors and the biological activity. kg.ac.rs
These studies on analogues underscore the utility of QSAR in understanding how modifications to the core acetamide and sulfonamide structures can modulate biological activity. The descriptors identified in these models, relating to electronic properties, hydrophobicity, and steric factors, are crucial for the rational design of new, more potent derivatives. researchgate.netnih.gov
| QSAR Model for Antioxidant Acetamidosulfonamide Analogues | |
| Activity Studied | Radical Scavenging Activity (RSA) & Superoxide Dismutase (SOD) Activity |
| Methodology | Multiple Linear Regression |
| Key Statistical Parameters (RSA Model) | Q² LOO-CV: 0.9708RMSE LOO-CV: 0.5105 |
| Key Statistical Parameters (SOD Model) | Q² LOO-CV: 0.8753RMSE LOO-CV: 1.3571 |
| Significant Structural Insight | An ethylene group connected to a pyridine ring was found to confer significant antioxidant activity. |
| Reference | researchgate.net |
In silico Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand drug-receptor interactions and to predict the binding affinity of small molecules to biological targets. For this compound and its analogues, molecular docking studies have been instrumental in elucidating potential mechanisms of action against various diseases.
A molecular docking study was conducted to investigate the potential fungal and cancer activities of this compound. x-mol.netresearchgate.net This type of in silico analysis helps to identify the binding modes and interactions of the compound within the active sites of specific protein targets relevant to fungal infections and cancer pathways. x-mol.netresearchgate.net
Docking studies on related acetamide-sulfonamide scaffolds have explored their inhibitory potential against a range of enzymes. For instance, new conjugates were designed and docked against the urease enzyme, a key target in infections caused by Helicobacter pylori. mdpi.comsemanticscholar.org These studies predicted the binding mechanisms of the inhibitors, revealing crucial interactions such as hydrogen bonds with residues like Ala440, His593, and Arg609, and pi-sulfur bonds with Met637 within the enzyme's active site. mdpi.com
The versatility of the acetamide scaffold is further demonstrated by docking studies against other significant biological targets. Analogous compounds have been evaluated in silico for their binding to:
Phosphatidylinositol 3-kinase (PI3Kα): A key enzyme in cancer cell signaling pathways. Docking studies showed that N-phenyl-quinolone-carboxamide derivatives occupy the PI3Kα binding site and interact with key residues such as Val851. mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes targeted in the treatment of Alzheimer's disease. A study on N-((4-acetylphenyl)carbamothioyl)pivalamide, an acetamide derivative, reported strong binding affinities with docking scores of -7.5 and -7.6 kcal/mol for AChE and BChE, respectively. nih.gov
SARS-CoV-2 NSP13 Helicase: A vital enzyme for viral replication, making it a target for antiviral therapies. The related compound N-(3-(carbamoylamino) phenyl) acetamide was shown to have a high binding affinity for this helicase, interacting with key residues like Lys-146, Tyr-185, and Ser-229. goums.ac.ir
O-acetyl-serine-sulfhydrylase (OASS): An enzyme from Entamoeba histolytica, a target for anti-amoebic agents. Docking simulations of an acetamide derivative showed it could act as a lead molecule for inhibiting this enzyme. nih.gov
These computational predictions of binding affinity and interaction patterns provide a rational basis for the observed biological activities and guide the further development of this compound analogues as therapeutic agents. x-mol.netresearchgate.net
| Molecular Docking Studies of this compound Analogues | ||||
| Compound/Analogue Class | Biological Target | Organism/Disease | Predicted Binding Affinity / Docking Score | Key Interacting Residues |
| N-((4-acetylphenyl)carbamothioyl) pivalamide | Acetylcholinesterase (AChE) | Alzheimer's Disease | -7.5 kcal/mol | Not Specified |
| N-((4-acetylphenyl)carbamothioyl) pivalamide | Butyrylcholinesterase (BChE) | Alzheimer's Disease | -7.6 kcal/mol | Not Specified |
| Acetamide-Sulfonamide Conjugates | Urease | H. pylori Infection | Not Specified | Ala440, His593, Arg609, Met637 |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Cancer | Not Specified | S774, V851, D933 |
| N-(3-(carbamoylamino) phenyl) acetamide | SARS-CoV-2 NSP13 Helicase | COVID-19 | Not Specified | Lys-146, Leu-147, Ile-151, Tyr-185, Lys-195, Tyr-224, Val-226, Leu-227, Ser-229 |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | O-acetyl-serine-sulfhydrylase (OASS) | Amoebiasis (E. histolytica) | Not Specified | Not Specified |
Preclinical and in Vitro Biological Research on N 4 Ethylsulfamoyl Phenyl Acetamide and Analogues
Evaluation of Anticancer and Cytotoxic Activities in Cellular Models (in vitro)
The anticancer potential of N-[4-(ethylsulfamoyl)phenyl]acetamide analogues has been assessed through their cytotoxic effects on various human cancer cell lines. These in vitro studies are crucial for identifying promising compounds for further development.
Derivatives of N-phenylacetamide and sulfonamides have demonstrated cytotoxic activity against a variety of cancer cell lines. For instance, a series of N-(Substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide derivatives were tested against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cell lines, with several compounds showing moderate to good activity. Notably, the lung and cervical cancer cell lines were generally the most sensitive to these compounds.
In other studies, halogenated sulfonamide derivatives of metformin (B114582), a related class of compounds, exhibited significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. One ortho-chloro substituted compound was particularly potent against MCF-7 cells, with an IC50 value of 12.6 ± 1.2 µmol/L. Similarly, other phenylacetamide derivatives have shown efficacy against cell lines such as HCT-116 (colon), HepG-2 (liver), and PC3 (prostate). For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were most active against the PC3 cell line.
A separate study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives reported potent cytotoxic activity against HeLa, A549, and U87 (glioblastoma) cell lines, with one compound showing an IC50 value of 1.3±0.14 µM against HeLa cells. nih.govnih.gov Thiazole-(benz)azole derivatives of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide also showed significant anticancer activity against A549 and C6 (rat glioma) tumor cell lines. researchgate.net
Table 1: Cytotoxic Activity of Selected this compound Analogues against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Reported IC50 Values |
|---|---|---|---|
| Halogenated Sulfonamide-Metformin Analogues | MCF-7 | Breast | 12.6 µM |
| Halogenated Sulfonamide-Metformin Analogues | MDA-MB-231 | Breast | Generally less sensitive than MCF-7 |
| N-phenylacetamide Thiazole Derivatives | HeLa | Cervical | 1.3 µM |
| N-phenylacetamide Thiazole Derivatives | A549 | Lung | Less sensitive than HeLa and U87 |
| N-phenylacetamide Thiazole Derivatives | U87 | Glioblastoma | More sensitive than A549 |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 | Prostate | 52 µM, 80 µM |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | MCF-7 | Breast | 100 µM |
Initial research into how these compounds kill cancer cells points towards the induction of apoptosis, or programmed cell death. For several sulfonamide and acetamide derivatives, cytotoxicity is associated with the activation of apoptotic pathways. mdpi.com
Studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives demonstrated that their cytotoxic effects are linked to the activation of caspase-3, a key enzyme in the execution phase of apoptosis. nih.govnih.gov These compounds were also found to reduce the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), which are known triggers of apoptosis. nih.govnih.gov
Furthermore, some sulfonamide-based metformin analogues have been shown to induce both early and late apoptosis in breast cancer cells. mdpi.com The mechanism involves arresting the cell cycle, typically at the G0/G1 or G2/M phase, which prevents cancer cells from proliferating. mdpi.comwisdomlib.orgnih.gov The potential of these compounds to direct tumor cells toward an apoptotic pathway is a critical factor in their anticancer activity. researchgate.net
Assessment of Antimicrobial Activities
In addition to their anticancer properties, this compound analogues have been evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.
The antibacterial potential of this class of compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were effective against several plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). mdpi.comnih.gov One of the most active compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, showed a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.comnih.gov
Other studies on novel chromene-sulfonamide hybrids have also reported antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The specific substitutions on the aromatic rings of these molecules were found to play a significant role in their antibacterial efficacy. nih.gov
Table 2: Antibacterial Activity of Selected N-phenylacetamide Analogues
| Compound Analogue | Bacterial Strain | Type | Activity (EC50/MIC) |
|---|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae | Gram-negative | 156.7 µM |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis pv. Citri | Gram-negative | 281.2 µM |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzicola | Gram-negative | 194.9 µM |
| Chromene-sulfonamide hybrid (6b) | Staphylococcus aureus | Gram-positive | Not specified |
| Chromene-sulfonamide hybrid (6b) | Escherichia coli | Gram-negative | Not specified |
The antifungal properties of sulfonamide and acetamide derivatives have been explored against various fungal pathogens. A study investigating N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides found that the synthesized compounds exhibited better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. hilarispublisher.com One particular derivative showed a minimum inhibitory concentration (MIC) of 0.224 mg/mL against Candida albicans. hilarispublisher.com
Another investigation focused on arylsulfonamide-based compounds, which demonstrated fungistatic activity against several Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov The activity was observed at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Research on a compound identified as 4' phenyl-1-napthyl-phenyl acetamide, isolated from a Streptomyces species, also revealed significant antifungal activity, with the highest inhibition observed against Candida albicans. ni.ac.rs
Preliminary studies into the antimicrobial mechanism of these compounds suggest that they may act by disrupting the integrity of the microbial cell membrane. A scanning electron microscopy (SEM) investigation of Xanthomonas oryzae pv. Oryzae treated with N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide confirmed that the compound caused rupture of the bacterial cell membrane. mdpi.comnih.gov This disruption leads to the leakage of intracellular components and ultimately, cell death. This mechanism of action is a promising area for the development of new antimicrobial agents that can overcome existing resistance mechanisms. mdpi.comnih.gov
Enzyme Inhibition Studies
The therapeutic potential of this compound and its analogues is significantly rooted in their ability to interact with and inhibit various enzymes. The core structure, featuring both a sulfonamide and an acetamide group, serves as a versatile scaffold for designing inhibitors against a range of enzymatic targets. Research has focused on modifying this scaffold to achieve high potency and selectivity, leading to promising results in preclinical and in vitro studies.
Urease Inhibition Activity of N-Substituted Derivatives
Urease, an enzyme that catalyzes the hydrolysis of urea, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a critical strategy for treating infections caused by these organisms. nih.gov A series of N-substituted sulfonamide derivatives have been synthesized and evaluated for their urease inhibitory potential.
In one study, a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides were synthesized. All the synthesized compounds demonstrated significantly higher urease inhibitory activity than the standard inhibitor, thiourea. The parent molecule, N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, was subsequently reacted with various alkyl/aralkyl halides to produce a library of derivatives. The most potent compound in this series exhibited an exceptionally low IC₅₀ value, indicating very strong inhibition. nih.gov
Another study focused on designing sulfonamide-1,2,3-triazole-acetamide derivatives. These compounds were also found to be highly potent urease inhibitors, with IC₅₀ values in the low micromolar to nanomolar range, far exceeding the potency of thiourea. nih.gov The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the N-phenylacetamide moiety played a crucial role in the inhibitory activity. For instance, electron-donating substituents in the 2-position of the phenyl ring, such as a methyl group, resulted in higher potency compared to electron-withdrawing groups. nih.gov
Table 1: Urease Inhibition by N-Substituted Sulfonamide-Acetamide Analogues
| Compound | Substituent on N-phenylacetamide | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiourea (Standard) | - | 23.76 | nih.gov |
| Derivative 11b | 2-Methyl | 0.12 | nih.gov |
| Derivative 11f | 4-Methoxy | 0.17 | nih.gov |
| Derivative 11h | 2-Fluoro | 0.21 | nih.gov |
| Derivative 11a | Unsubstituted | 0.54 | nih.gov |
| Derivative 5F | N/A | 0.0171 | nih.gov |
Carbonic Anhydrase Inhibition by Related Sulfonamide-Acetamide Compounds
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer. nih.govnih.gov The sulfonamide group is a classic zinc-binding group, making sulfonamide-containing compounds, including acetamide derivatives, a major class of CA inhibitors (CAIs). nih.govacs.org
The primary mechanism of inhibition involves the sulfonamide moiety coordinating directly with the Zn(II) ion in the enzyme's active site. acs.orgacs.org The "tail approach" is a common strategy in designing potent and selective CAIs, where different chemical functionalities are appended to the main sulfonamide scaffold to interact with regions outside the active site, thereby enhancing binding affinity and isoform selectivity. acs.orgresearchgate.net
Studies on various sulfonamide-acetamide compounds have demonstrated their inhibitory activity against several human (h) CA isoforms, including hCA I, II, IV, IX, and XII. acs.orgnih.gov For example, a series of isatin (B1672199) N-phenylacetamide based sulfonamides were synthesized and showed effective inhibition, particularly against hCA II and the tumor-associated isoform hCA XII. nih.gov The inhibitory constants (Kᵢ) for these compounds often fall within the nanomolar range, indicating high potency. acs.org The nature of the substituents on the acetamide portion significantly influences the inhibitory profile, allowing for the tuning of selectivity towards specific CA isoforms. acs.orgnih.gov
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Related Sulfonamide-Acetamide Compounds
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
|---|---|---|---|---|---|
| Acetazolamide (Standard) | - | - | 25.7 | 5.70 | nih.govnih.gov |
| Isatin Derivative 2h | 45.10 | 5.87 | - | 7.91 | nih.gov |
| Photoprobe 1 | 115 | 78 | 56 | 62 | acs.org |
| Photoprobe 2 | 109 | 81 | 61 | 66 | acs.org |
| Photoprobe 3 | 1166 | 324 | 211 | 225 | acs.org |
Interaction with Other Protein Kinases and Therapeutic Targets (e.g., PRMT5-substrate adaptor interaction)
Beyond classical enzyme targets, the sulfonamide-acetamide scaffold has been explored for its potential to inhibit other critical therapeutic targets, such as protein kinases. Protein arginine methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, and its over-expression is linked to several cancers, making it a promising therapeutic target. nih.govacs.org
Researchers have designed and synthesized nucleoside derivatives bearing a sulfonamide scaffold that act as potent and selective PRMT5 inhibitors. nih.gov One representative compound from these studies demonstrated a PRMT5 IC₅₀ value of 8 nM. Molecular docking studies confirmed that these compounds bind effectively to the PRMT5 active site, elucidating the structural basis for their inhibitory activity. nih.gov
The development of these inhibitors often involves strategies to improve cell permeability and metabolic stability. For instance, a "Trimethyl Lock" prodrug approach has been used to create derivatives that can efficiently enter tumor cells and then release the active sulfonamide-containing compound. nih.gov This highlights the adaptability of the sulfonamide scaffold in designing targeted therapies against protein kinases and other complex intracellular targets.
Table 3: PRMT5 Inhibition by Sulfonamide-Bearing Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 23n | PRMT5 | 8 | nih.gov |
Exploration of Analgesic and Antipyretic Activities in Preclinical Models of Related Compounds
The acetamide functional group is a key feature of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs worldwide. tandfonline.comnih.gov This has inspired the development of related acetamide and sulfonamide-acetamide derivatives as potentially novel non-narcotic analgesic agents.
A series of N-phenyl-acetamide sulfonamide derivatives were designed through structural modifications of the paracetamol prototype. nih.gov These compounds were evaluated in preclinical models of pain and fever in mice. In the acetic acid-induced writhing test, a model for visceral pain, several analogues demonstrated significant analgesic activity. One lead compound, LASSBio-1300, was identified as a potent analgesic candidate. nih.gov Unlike paracetamol, some of these novel sulfonamide derivatives also showed significant anti-hypernociceptive activity in models of inflammatory pain. nih.gov
Other studies on different acetamide derivatives have also confirmed their potential analgesic properties. nih.gov These compounds were tested against thermal, mechanical, and chemical pain stimuli using hot-plate, tail-clip, and acetic acid-induced writhing tests, respectively. researchgate.net The results showed a significant reduction in pain responses across these models, suggesting that these compounds act on supraspinal, spinal, and peripheral nociceptive pathways. tandfonline.com Furthermore, novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues have been synthesized that retain both analgesic and antipyretic properties. nih.gov
Table 4: Analgesic Activity of Related Acetamide and Sulfonamide Derivatives in Preclinical Models
| Compound Series | Preclinical Test | Observation | Reference |
|---|---|---|---|
| N-phenyl-acetamide sulfonamides (5a-g) | Acetic acid-induced writhing (mice) | LASSBio-1300 (5e) identified as a potent analgesic (ID₅₀ = 5.81 µmol/kg). | nih.gov |
| N-(benzothiazol-2-yl) acetamide derivatives (2a-j) | Acetic acid-induced writhing (mice) | Significant decrease in writhing responses at 100 mg/kg. | nih.govresearchgate.net |
| N-(benzothiazol-2-yl) acetamide derivatives (2a-j) | Hot-plate & Tail-clip tests (mice) | Significant increase in pain latencies at 100 mg/kg. | nih.govresearchgate.net |
| 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide (4f) | Acetic acid-induced writhing & Tail flick | Showed potent analgesic activity. | researchgate.net |
Investigation of Anticonvulsant Potential of Related Acetamide Derivatives
The acetamide core is present in several anticonvulsant drugs, prompting investigations into novel acetamide derivatives for the treatment of epilepsy. Various series of N-phenylacetamide and related compounds have been synthesized and evaluated in established animal models of seizures. nih.govnih.gov
Initial anticonvulsant screening is typically performed using the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.govmdpi.com A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed protection exclusively in the MES seizures, indicating potential efficacy against generalized seizures. nih.gov The structure-activity relationship studies revealed that the type of substituent on the anilide moiety was crucial for anticonvulsant activity, with 3-(trifluoromethyl)anilide derivatives showing higher protection. nih.gov
Other hybrid structures, such as (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, have demonstrated broad-spectrum anticonvulsant activity in both the MES and the psychomotor 6 Hz seizure models, the latter being a model for therapy-resistant partial seizures. semanticscholar.org Some of these compounds exhibited more beneficial ED₅₀ values in the MES and 6 Hz tests than the reference drug, valproic acid. mdpi.com The mechanism of action for some of these active compounds is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Table 5: Anticonvulsant Activity of Related Acetamide Derivatives in Preclinical Models
| Compound Series/Name | Seizure Model | Observation | Reference |
|---|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES test (mice) | Several compounds showed protection at doses of 100 mg/kg or 300 mg/kg. | nih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (6) | MES test (mice) | ED₅₀ = 68.30 mg/kg (more potent than valproic acid). | mdpi.com |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (6) | 6 Hz test (32 mA, mice) | ED₅₀ = 28.20 mg/kg (more potent than valproic acid). | mdpi.com |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (30) | MES test (mice) | ED₅₀ = 45.6 mg/kg. | semanticscholar.org |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (30) | 6 Hz test (32 mA, mice) | ED₅₀ = 39.5 mg/kg. | semanticscholar.org |
Structure Activity Relationship Sar Studies of N 4 Ethylsulfamoyl Phenyl Acetamide Derivatives
Impact of Substituent Modifications on Biological Activities
The biological activity of N-[4-(ethylsulfamoyl)phenyl]acetamide derivatives is highly sensitive to the nature and position of substituents on the molecule. Studies have focused on modifying both the acetamide (B32628) and the ethylsulfamoyl portions of the parent compound to investigate the impact on efficacy and target selectivity.
Modifications on the Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore, particularly for carbonic anhydrase inhibition. Modifications to the N-ethyl group of the sulfamoyl moiety can significantly influence inhibitory activity. For instance, replacing the ethyl group with various substituted amine residues has been shown to alter antioxidant properties. A study on related 4-acetamidobenzenesulfonyl derivatives demonstrated that introducing different amino substituents (R) led to a range of superoxide (B77818) dismutase (SOD) and radical scavenging activities (RSA). For example, a derivative with an R group of NHCH₂CH₂-2-pyridyl showed the highest activity among the tested compounds. nih.gov
In another study focusing on carbonic anhydrase inhibitors, piperidine-linked benzenesulfonamides were synthesized. Derivatives with a 4-fluoro (Kᵢ = 1.2 nM against hCA IX) and a 4-hydroxy (Kᵢ = 4.3 nM against hCA XII) substitution on the piperidine (B6355638) ring were identified as the most potent inhibitors for specific CA isoforms. nih.gov
Modifications on the Phenylacetamide Moiety: Alterations to the acetamide's phenyl ring also play a crucial role in determining biological activity. In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the type and position of substituents on the benzene (B151609) ring significantly affected bactericidal activity. nih.govmdpi.com Compounds with F, Cl, Br, or CF₃ at the 4-position of the benzene ring generally showed increased activity, whereas substitutions at the 3-position were less favorable. nih.gov
Similarly, in the context of urease inhibition, conjugating different substituted sulfonamides with ibuprofen (B1674241) or flurbiprofen (B1673479) (both containing an acetamide-linked phenyl group) showed that the nature of the phenyl-alkyl group was important. Acetamide linked to phenyl-alkyl groups generally exhibited better activity than those linked to a fluoro-substituted biphenyl (B1667301) group. mdpi.com
| Core Scaffold | Substituent (R) | Target | Observed Activity | Reference |
|---|---|---|---|---|
| 4-Acetamidobenzenesulfonamide (B121751) | NHCH₂-2-pyridyl | Antioxidant (SOD) | Highest SOD activity (30.40%) in its series | nih.gov |
| N-methyl piperazine | Antioxidant (SOD/RSA) | No activity observed | nih.gov | |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | 4-Fluoro on piperidine ring | hCA IX | Potent inhibition (Kᵢ = 1.2 nM) | nih.gov |
| 4-Hydroxy on piperidine ring | hCA XII | Potent inhibition (Kᵢ = 4.3 nM) | nih.gov | |
| N-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamide | 4-Fluoro on aryl ring | Antibacterial (Xoo) | EC₅₀ = 156.7 µM (Superior to standards) | nih.gov |
Positional Isomer Effects on Pharmacological Profiles
The spatial arrangement of functional groups, or positional isomerism, has a profound effect on the pharmacological profiles of this compound derivatives. The relative positions of substituents on the aromatic rings can dictate the molecule's ability to fit into the active site of a target enzyme and form key interactions.
For example, in a study of N-phenylacetamide derivatives designed as antibacterial agents, it was noted that the position of halogen or trifluoromethyl substituents on the benzene ring was critical for activity. nih.gov Derivatives with these substituents at the 4-position (para) of the benzene ring consistently demonstrated higher bactericidal efficacy compared to those with substitutions at the 3-position (meta). nih.gov This suggests that the para-position allows for more favorable interactions within the binding pocket of the bacterial target, or that it imparts more suitable physicochemical properties (e.g., lipophilicity, electronic distribution) for activity.
In another series of substituted acetamide derivatives evaluated as butyrylcholinesterase (BChE) inhibitors, the positioning of groups on an aniline (B41778) ring was investigated. While not directly analogues of this compound, the principles are relevant. The study synthesized various substituted anilines which were then elaborated into the final acetamide derivatives, implying that the substitution pattern on the phenyl ring is a key variable in the design process. nih.gov
Furthermore, research on isatin (B1672199) N-phenylacetamide based sulfonamides as carbonic anhydrase inhibitors systematically explored substitutions on the phenylacetamide moiety. nih.gov Groups with diverse electronic and lipophilic properties (such as Cl, Br, CH₃, OCH₃) were introduced to probe the interactions of this "tail" fragment with the CA active site. nih.gov The variation in inhibitory potency among these analogues underscores the importance of the substituent's position and nature in achieving optimal target engagement.
Elucidation of Key Pharmacophoric Elements for Target Interaction
The biological activity of this compound derivatives is dictated by specific molecular features, known as pharmacophoric elements, that interact with the biological target. For many derivatives, particularly those targeting metalloenzymes, the sulfonamide group is a primary pharmacophoric element.
Carbonic Anhydrase Inhibition: For carbonic anhydrase inhibitors, the key pharmacophoric elements are well-defined. The unsubstituted sulfonamide moiety (-SO₂NH₂) is crucial for coordinating with the Zn²⁺ ion located in the active site of the enzyme. nih.gov Molecular docking studies on piperidine-linked benzenesulfonamides confirmed that the sulfonamide group engages in significant coordination with this zinc ion. nih.gov Additional key interactions that stabilize the binding include:
Hydrogen Bonding: The sulfonamide group often forms hydrogen bonds with key amino acid residues in the active site, such as Thr199 in human CA isoforms. nih.gov
Amide- and Aromatic-Mediated Interactions: The acetamide group and the phenyl rings contribute to binding through supplementary hydrogen bonds and hydrophobic (aromatic) interactions with other residues in the active site. nih.gov
Butyrylcholinesterase Inhibition: In the case of BChE inhibitors, docking studies of substituted acetamide derivatives revealed that potent compounds bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site. This dual-site binding is a key feature for achieving high inhibitory potency. nih.gov
General Pharmacophoric Features: Across different biological targets, the general structure of this compound provides a versatile scaffold. The key pharmacophoric elements can be summarized as:
Zinc-Binding Group (for metalloenzymes): The sulfonamide moiety is the primary zinc-binding group in CA inhibitors.
Hydrogen Bond Donors/Acceptors: The N-H groups of the sulfonamide and acetamide, as well as the carbonyl oxygen (C=O) of the acetamide, serve as critical hydrogen bond donors and acceptors. nih.govnih.gov
Aromatic Scaffolds: The central phenyl ring acts as a rigid core, positioning the other functional groups correctly. It also participates in hydrophobic and π-π stacking interactions within the binding site.
| Pharmacophoric Element | Type of Interaction | Target/Residue Example | Reference |
|---|---|---|---|
| Sulfonamide (-SO₂NH₂) | Metal Ion Coordination | Zn²⁺ in Carbonic Anhydrase Active Site | nih.gov |
| Sulfonamide N-H | Hydrogen Bonding (Donor) | Thr199 in Carbonic Anhydrase | nih.gov |
| Acetamide C=O | Hydrogen Bonding (Acceptor) | Amino acid residues in target protein | nih.gov |
| Phenyl Ring | Hydrophobic / π-π Stacking | Hydrophobic pockets in enzyme active sites | nih.gov |
Design Principles for Novel this compound Analogues
Based on the structure-activity relationship studies, several key principles have emerged for the rational design of new N-[4-(ethylsulfamoyl)phenyl)acetamide analogues with enhanced potency, selectivity, and desired pharmacological profiles.
Scaffold Retention and Modification: The core 4-acetamidobenzenesulfonamide structure is a proven scaffold for biological activity, particularly for CA inhibition. nih.gov Design strategies often retain this core while introducing modifications at the periphery. For example, the "tail approach" involves adding various cyclic or acyclic moieties to the sulfonamide nitrogen or the acetamide group to probe interactions with regions outside the primary binding site, which can enhance affinity and isoform selectivity. nih.gov
Exploitation of Substituent Effects: As established by SAR, the introduction of specific substituents at key positions can dramatically improve activity. For antibacterial agents, placing electron-withdrawing groups like halogens at the para-position of a terminal phenyl ring is a favorable strategy. nih.gov For CA inhibitors, adding small, polar groups (e.g., -OH, -F) to appended moieties can create new hydrogen bonding opportunities and improve binding affinity. nih.gov
Structure Elongation and Linker Modification: The length and nature of the linker connecting different parts of the molecule can be optimized. Studies on isatin-sulfonamide hybrids showed that varying the linker between the isatin scaffold and the benzenesulfonamide (B165840) moiety (e.g., using a hydrazinyl vs. a hydrazinyl-2-oxoethylamino spacer) had a significant effect on CA inhibitory activity and selectivity. nih.gov This principle allows for the fine-tuning of the molecule's orientation within the active site.
Fragment Hopping and Bioisosteric Replacement: Advanced design principles involve replacing parts of the molecule with other chemical groups that retain similar steric and electronic properties (bioisosteres) but may improve other characteristics like metabolic stability or solubility. For instance, replacing a phenyl ring with a heteroaromatic ring (e.g., thiophene, pyridine) or modifying the acetamide group can lead to novel compounds with different target interactions. mdpi.comnih.gov This approach, sometimes guided by identifying minimal pharmacophoric elements, can lead to the discovery of entirely new classes of inhibitors based on the original scaffold. nih.gov
By applying these principles, researchers can rationally design novel analogues of this compound to develop more effective and selective therapeutic agents.
Analytical Methodologies for N 4 Ethylsulfamoyl Phenyl Acetamide Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the analysis of N-[4-(ethylsulfamoyl)phenyl]acetamide, providing powerful means to separate the compound from impurities and quantify it with high precision. High-performance liquid chromatography and thin-layer chromatography are the most commonly utilized methods.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of this compound. Reverse-phase (RP) HPLC is particularly well-suited for this purpose, offering excellent resolution and reliable quantification.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound and related compounds, the mobile phase often consists of a mixture of acetonitrile (B52724) and water sielc.comsielc.com. An acid, such as formic acid or phosphoric acid, is frequently added to the mobile phase to improve peak shape and ensure reproducibility, especially if the analysis is coupled with mass spectrometry sielc.comsielc.com. Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for monitoring the progress of chemical reactions involving this compound and for preliminary purity checks nih.govresearchgate.net.
The process involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. For compounds with moderate polarity like this compound, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexane (B92381) jcbsc.org. As the solvent mixture ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. After development, the separated spots are visualized, commonly under a UV lamp at 254 nm, where the compound's aromatic ring will absorb light and appear as a dark spot jcbsc.org.
Table 2: Typical TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated aluminum plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 50:50 v/v) jcbsc.org |
| Development | In a closed chamber until solvent front reaches ~1 cm from the top |
| Visualization | UV lamp at 254 nm jcbsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, as it provides definitive information about its molecular weight and structural features. The molecular formula of the compound is C10H14N2O3S, corresponding to a molecular weight of approximately 242.29 g/mol nih.govelsevierpure.com.
When analyzed by mass spectrometry, typically using electrospray ionization (ESI), the compound will generate a molecular ion peak. In positive ion mode, this would appear as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 243. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the elemental composition nih.gov.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion. By inducing fragmentation, characteristic product ions are formed that provide evidence for the compound's structure. Expected fragmentation pathways for this compound would include cleavage at the sulfonamide and amide bonds, leading to ions corresponding to the ethylsulfamoyl and acetamidophenyl moieties. This fragmentation data serves as a structural fingerprint, confirming the identity of the compound.
Spectroscopic Methods for Compound Characterization and Quantification
Spectroscopic techniques are fundamental for elucidating the detailed chemical structure of this compound. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide complementary information about the molecule's functional groups, connectivity, and electronic properties pharmaffiliates.com.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the various functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations thermofisher.com. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amide and sulfonamide groups, the C=O of the amide, and the asymmetric and symmetric stretches of the S=O bonds in the sulfamoyl group researchgate.net.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |
| Amide & Sulfonamide | N-H Stretch | 3400-3200 |
| Methyl/Methylene (B1212753) | C-H Stretch | 3000-2850 |
| Amide Carbonyl | C=O Stretch | 1700-1650 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Sulfonamide | S=O Asymmetric Stretch | 1350-1300 |
| Sulfonamide | S=O Symmetric Stretch | 1180-1150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule thermofisher.com.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. It would show distinct signals for the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the acetyl methyl group (a singlet), the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring), and the two N-H protons (two separate singlets).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the structure, including the carbons of the ethyl group, the acetyl group, the aromatic ring, and the amide carbonyl carbon nih.gov.
Table 4: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl CH₃ | ~2.1 | Singlet |
| Ethyl CH₃ | ~1.2 | Triplet |
| Ethyl CH₂ | ~3.1 | Quartet |
| Aromatic CH | ~7.7-7.9 | Two Doublets |
| Amide NH | ~10.2 | Singlet |
| Sulfonamide NH | ~7.5 | Singlet |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule. This compound contains a substituted benzene ring, which is a chromophore that absorbs UV radiation. A UV-Vis spectrum would show one or more absorption maxima (λmax) characteristic of the electronic transitions within the aromatic and carbonyl systems jcbsc.org. This technique is also highly useful for quantitative analysis, as the absorbance at λmax is directly proportional to the compound's concentration, following the Beer-Lambert law.
Future Research Directions for N 4 Ethylsulfamoyl Phenyl Acetamide
Development of Novel and Efficient Synthetic Routes for N-[4-(ethylsulfamoyl)phenyl]acetamide and Its Analogues
The advancement of this compound from a laboratory curiosity to a viable lead compound is contingent on the development of robust and efficient synthetic methodologies. Current synthesis often relies on conventional methods, such as the reaction of an amine with a sulfonyl chloride in the presence of a base. frontiersrj.comfrontiersrj.com A documented synthesis for this compound involves reacting 4-(acetylamino)benzenesulfonyl chloride with ethyl amine in an aqueous solution, maintaining a basic pH with sodium carbonate. nih.gov
While effective, these traditional approaches present opportunities for improvement. Future research should focus on several key areas:
Green Chemistry: Developing synthetic routes that utilize less hazardous solvents, reduce waste, and are more energy-efficient.
Catalytic Methods: Exploring novel catalysts to improve reaction rates, yields, and selectivity, potentially reducing the need for stoichiometric reagents.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and consistent production of the target compound and its derivatives.
Diversity-Oriented Synthesis: Creating libraries of analogues by systematically modifying the ethylsulfamoyl and acetamide (B32628) portions of the molecule. This can be achieved by reacting 4-acetamidobenzenesulfonyl chloride with a wide array of primary and secondary amines, a strategy that has been successfully used for similar sulfonamides. researchgate.net
The synthesis of new N-phenylacetamide-based sulphonamides has also been achieved through procedures involving starting materials like isatin (B1672199) and 2-chloro-N-phenylacetamide, highlighting alternative pathways for creating structural analogues. nih.gov
| Synthesis Method | Starting Materials | Conditions | Advantages | Potential Future Improvements |
| Conventional Amidation nih.govresearchgate.net | 4-(acetylamino)benzenesulfonyl chloride, Ethyl amine | Basic aqueous media, Room temperature | Simple, Well-established | Greener solvents, Catalyst use, Flow chemistry implementation |
| Isatin-based Conjugation nih.gov | Isatin, Potassium carbonate, 2-chloro-N-phenylacetamide | DMF, Room temperature | Access to complex analogues | Broader substrate scope, One-pot procedures |
Advanced Computational Modeling and Artificial Intelligence Applications in Drug Discovery for this compound
Computational tools and artificial intelligence (AI) are revolutionizing the drug discovery landscape, offering pathways to accelerate research and reduce costs. nih.gov For this compound, these technologies can provide profound insights into its physicochemical properties and biological potential.
Recent studies have already employed Density Functional Theory (DFT) to investigate the structural parameters, electronic behavior, and wave function of this compound. researchgate.net Such computational analyses help in understanding the molecule's reactivity and intermolecular interactions. researchgate.net Furthermore, predictive studies on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been initiated. researchgate.net
Future research should leverage these advanced computational approaches more extensively:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models, as has been done for other acetamidosulfonamide derivatives, can identify the key structural features that govern biological activity and guide the design of more potent analogues. researchgate.net
Molecular Docking: While initial docking studies have explored the potential of this compound against fungal and cancer targets, this should be expanded to a wider range of proteins to predict binding affinities and modes of interaction. nih.govresearchgate.net
Machine Learning (ML) and AI: AI and ML algorithms can screen vast virtual libraries of potential analogues to prioritize compounds for synthesis and testing. nih.govupenn.edu Generative AI models can even design entirely novel molecules based on the this compound scaffold, optimized for specific properties like target affinity and reduced toxicity. asm.orgstanford.edu These models can learn from existing data on sulfonamides to propose innovative structures that have never been synthesized. stanford.edu
| Computational Technique | Application for this compound | Research Goal |
| Density Functional Theory (DFT) researchgate.net | Analysis of electronic structure and reactivity. | Understand fundamental chemical properties. |
| Molecular Docking nih.govresearchgate.net | Predicting binding interactions with biological targets. | Identify potential protein targets and binding modes. |
| QSAR researchgate.net | Correlating chemical structure with biological activity. | Guide the design of more potent and selective analogues. |
| Artificial Intelligence (AI) nih.govupenn.edu | High-throughput virtual screening, de novo drug design. | Accelerate discovery of novel drug candidates. |
Identification of New Biological Targets and Pathways for this compound
The sulfonamide functional group is a well-established pharmacophore found in drugs with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govijpsjournal.com While the specific biological targets of this compound are not fully elucidated, related compounds provide clues and directions for future investigation.
Analogous sulfonamide and acetamide structures have been shown to inhibit various enzymes:
Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in processes relevant to glaucoma and cancer. ajchem-b.comnih.gov
Urease: Acetamide-sulfonamide conjugates have been investigated as inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. mdpi.comsemanticscholar.org
α-Chymotrypsin: A library of N-substituted sulfamoylacetamides was screened for inhibitory activity against this digestive enzyme. researchgate.net
Dihydropteroate Synthase: This is the classic target for antibacterial sulfonamides, which act as competitive inhibitors of p-aminobenzoic acid (PABA). ijpsjournal.com
Future research must involve systematic screening of this compound and its newly synthesized analogues against diverse panels of biological targets, including kinases, proteases, and other enzymes. High-throughput screening (HTS) campaigns, coupled with computational predictions, will be instrumental in uncovering novel mechanisms of action and expanding the potential therapeutic applications for this class of compounds.
Exploration of this compound as a Lead Compound for Preclinical Therapeutic Development
A lead compound serves as the starting point for the intricate process of drug development. With their proven track record and versatile structure, sulfonamides are considered excellent candidates for lead discovery. nih.govfrontiersrj.com this compound, with its core scaffold, is well-positioned to be explored as a lead for various therapeutic areas.
The path forward involves a structured preclinical development program:
Lead Optimization: Based on initial biological screening results, medicinal chemists will design and synthesize analogues to improve potency, selectivity, and metabolic stability. This involves establishing a clear Structure-Activity Relationship (SAR). smolecule.com
Pharmacokinetic Profiling: In vitro and in vivo studies will be necessary to characterize the ADMET properties of the most promising compounds.
In Vivo Efficacy Studies: Optimized lead compounds must be tested in relevant animal models of disease to demonstrate therapeutic efficacy. For instance, N-phenyl-acetamide sulfonamide derivatives related to paracetamol have been evaluated for analgesic activity in mouse models. nih.gov
Preliminary Toxicology: Initial safety assessments will be crucial to identify any potential liabilities that could halt further development.
By systematically optimizing its structure and evaluating its biological effects, this compound can be advanced from a chemical entity to a preclinical candidate with therapeutic potential.
Multidisciplinary Approaches and Collaborative Research in this compound Science
The successful translation of a chemical compound into a therapeutic agent is rarely the work of a single discipline. Future progress in the science of this compound will depend heavily on synergistic collaborations between experts in various fields.
This multidisciplinary effort will require:
Synthetic and Medicinal Chemists: To design and create novel analogues. frontiersrj.com
Computational Scientists: To build predictive models, run simulations, and apply AI to guide the discovery process. nih.gov
Biologists and Pharmacologists: To perform biochemical and cellular assays, identify targets, and evaluate efficacy in disease models.
Pharmaceutical Scientists: To investigate formulation and drug delivery strategies.
Q & A
Q. What are the key structural and physicochemical properties of N-[4-(ethylsulfamoyl)phenyl]acetamide essential for its characterization in research settings?
Answer: The compound is characterized by its molecular formula C₁₀H₁₃N₂O₃S , molecular weight 241.29 g/mol , and IUPAC name This compound. Key identifiers include:
Q. Methodological Characterization :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the acetamide (-NHCOCH₃) and ethylsulfamoyl (-SO₂NHCH₂CH₃) moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability.
Q. What synthetic routes are commonly employed for the preparation of this compound and its derivatives?
Answer: Synthesis typically involves sulfonylation and acetylation steps:
Sulfonylation : React 4-aminophenylacetamide with ethylsulfamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) .
Acetylation : Protect the amine group using acetic anhydride in refluxing ethanol, yielding the acetamide derivative .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Reported yields for analogous compounds exceed 85% .
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Optimize stoichiometry to avoid over-sulfonylation or side reactions.
Advanced Research Questions
Q. How can computational chemistry tools like Multiwfn be utilized to analyze the electronic structure and reactivity of this compound?
- Electrostatic Potential (ESP) Mapping : Visualize electron-rich (sulfamoyl group) and electron-deficient (acetamide) regions to predict nucleophilic/electrophilic sites .
- Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points and hydrogen-bonding interactions.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity and charge-transfer potential.
Q. Workflow :
Optimize geometry using DFT (e.g., B3LYP/6-31G*).
Q. What methodologies are recommended for resolving contradictions in pharmacological data across different derivatives of N-[4-(sulfamoyl)phenyl]acetamide?
Answer: Contradictions in bioactivity (e.g., analgesic vs. anti-inflammatory efficacy) require:
- Dose-Response Studies : Establish EC₅₀ values for derivatives like N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide () to compare potency .
- Target Validation : Use molecular docking (AutoDock Vina) to assess binding affinities to COX-2 or TRPV1 receptors.
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to evaluate pharmacokinetic variability .
Example : Compound N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide showed superior anti-hypernociceptive activity compared to paracetamol, attributed to enhanced sulfamoyl group interactions .
Q. What advanced spectroscopic or crystallographic techniques are critical for elucidating the three-dimensional structure and intermolecular interactions of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths, angles, and packing motifs. For analogs like N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide, SCXRD confirmed a monoclinic crystal system (space group P2₁/c) with intermolecular N-H···O hydrogen bonds .
- Solid-State NMR : Detect conformational flexibility in the ethylsulfamoyl group.
- Powder X-Ray Diffraction (PXRD) : Assess crystallinity and polymorphism.
Q. Data Interpretation :
Q. How can structure-activity relationship (SAR) studies guide the design of novel N-[4-(sulfamoyl)phenyl]acetamide derivatives with enhanced bioactivity?
Answer: SAR Strategies :
Substituent Variation : Modify the sulfamoyl group (e.g., ethyl, piperazinyl, pyridinyl) to alter lipophilicity and target selectivity .
Bioisosteric Replacement : Replace the acetamide group with carbamate or urea to improve metabolic stability.
Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the sulfamoyl group) using software like MOE or Schrödinger.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
